molecular formula C9H8N2S B2531169 2-Phenyl-1,3-thiazol-5-amine CAS No. 87657-91-8

2-Phenyl-1,3-thiazol-5-amine

Cat. No. B2531169
CAS RN: 87657-91-8
M. Wt: 176.24
InChI Key: CFLMSQYWGWBIHE-UHFFFAOYSA-N
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Description

“2-Phenyl-1,3-thiazol-5-amine” is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen . Thiazole itself is a pale yellow liquid with a pyridine-like odor . The term ‘thiazole’ also refers to a large family of derivatives .


Synthesis Analysis

A series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .


Molecular Structure Analysis

Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity . The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .


Chemical Reactions Analysis

The thiazole ring is notable as a component of the vitamin thiamine (B1) . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . It has been observed over the years that thiazole derivatives have several biological activities .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Based on the biologically active heterocyclic quinoline and thiazole substituted, a series of novel α-aminophosphonates derivatives were designed and synthesized . These results confirm that the synthesized compounds can be potential antimicrobial drugs candidate .

properties

IUPAC Name

2-phenyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLMSQYWGWBIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,3-thiazol-5-amine

CAS RN

87657-91-8
Record name 2-phenyl-1,3-thiazol-5-amine
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